molecular formula C13H12N4O B377165 nicotinaldehyde N-phenylsemicarbazone

nicotinaldehyde N-phenylsemicarbazone

Cat. No.: B377165
M. Wt: 240.26g/mol
InChI Key: PPWULDSYAUZJON-XNTDXEJSSA-N
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Description

Nicotinaldehyde N-phenylsemicarbazone is a semicarbazone derivative synthesized by condensing nicotinaldehyde (3-pyridinecarbaldehyde) with N-phenylsemicarbazide. Its molecular structure features a pyridine ring linked to a semicarbazone group substituted with a phenyl moiety. Crystallographic studies confirm its planar configuration, stabilized by intramolecular hydrogen bonding and π-π interactions . The compound has been characterized spectroscopically (FTIR, NMR) and via density functional theory (DFT) calculations, which validate its electronic properties and stability .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26g/mol

IUPAC Name

1-phenyl-3-[(E)-pyridin-3-ylmethylideneamino]urea

InChI

InChI=1S/C13H12N4O/c18-13(16-12-6-2-1-3-7-12)17-15-10-11-5-4-8-14-9-11/h1-10H,(H2,16,17,18)/b15-10+

InChI Key

PPWULDSYAUZJON-XNTDXEJSSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CN=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CN=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Nicotinaldehyde Semicarbazone

  • Structure : Lacks the phenyl substitution on the semicarbazone group (molecular formula: C₇H₈N₄O vs. C₁₂H₁₁N₄O for the N-phenyl derivative) .
  • Properties : Higher polarity due to the absence of the hydrophobic phenyl group, likely influencing solubility and membrane permeability.

Nicotinaldehyde Thiosemicarbazones

  • Examples : 4-Cyclohexylthiosemicarbazone, 4-isobutylthiosemicarbazone .
  • Structural Differences : Replacement of the oxygen atom in the semicarbazone group with sulfur enhances metal-chelation capacity.
  • Functional Impact : Thiosemicarbazones exhibit stronger antimicrobial and anticancer activities due to improved redox activity and metal coordination .

5-Bromonicotinaldehyde

  • Structure : Bromine substitution at the 5-position of the pyridine ring (vs. unsubstituted in nicotinaldehyde N-phenylsemicarbazone).
  • Functional Impact : Shows reduced inhibitory potency against nicotinamidases (Ki = 0.72 µM with NAM as substrate) compared to nicotinaldehyde (Ki = 0.18 µM) . The bulky bromine group may hinder substrate binding.

Enzyme Inhibition

  • Nicotinaldehyde : A potent competitive inhibitor of nicotinamidases (Ki = 0.015–0.18 µM), disrupting NAD⁺ biosynthesis in pathogens like Borrelia burgdorferi and Plasmodium falciparum .
  • This compound: No direct kinetic data available, but its phenyl group may enhance binding affinity to hydrophobic enzyme pockets, as seen in other aryl-substituted inhibitors .
  • Thiosemicarbazones : Demonstrated broader-spectrum inhibition, including against human cancer cells, via dual targeting of NAD metabolism and redox pathways .

Antifungal Activity

  • Nicotinaldehyde : Inhibits Fusarium oxysporum conidia germination by depleting NAD⁺ and altering redox homeostasis (IC₅₀ ~ 50 µM) .
  • Derivatives : Semicarbazones and thiosemicarbazones show enhanced antifungal efficacy due to improved stability and membrane penetration .

Physicochemical and Pharmacokinetic Properties

Compound Solubility (Predicted) LogP Bioavailability Key Interactions
Nicotinaldehyde High (polar aldehyde) 0.9 Moderate NAD⁺ enzymes
N-Phenylsemicarbazone Low (hydrophobic phenyl) 2.5 Limited Metal ions, hydrophobic targets
5-Bromonicotinaldehyde Moderate 1.8 Low Nicotinamidase active site
Thiosemicarbazones Variable 1.5–3.0 High Metal chelation, redox cycling

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